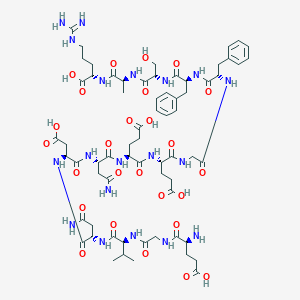

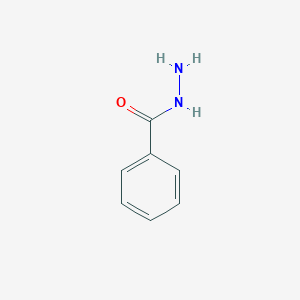

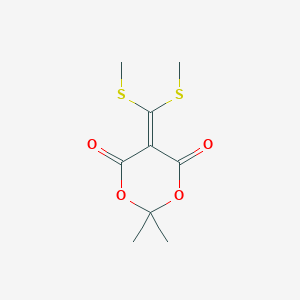

![molecular formula C17H20N2O3S B010621 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide CAS No. 101533-58-8](/img/structure/B10621.png)

4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide, also known as ADRA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and is commonly used as a tool compound to investigate the role of protein-protein interactions in various biological processes.

Mechanism Of Action

4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide exerts its inhibitory effect on HIF-1α/p300 interaction by binding to the hydrophobic pocket on the surface of p300/CBP. This binding disrupts the formation of the HIF-1α/p300 complex and prevents the activation of hypoxic response genes.

Biochemical and Physiological Effects:

The inhibition of HIF-1α/p300 interaction by 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide in lab experiments is its specificity towards the HIF-1α/p300 interaction. This specificity allows for the investigation of the role of this interaction in various biological processes without affecting other cellular processes. However, one of the limitations of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide is its low solubility in water, which can affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for the investigation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide and its potential applications in scientific research. One possible direction is the development of more potent and selective inhibitors of the HIF-1α/p300 interaction. Additionally, the investigation of the role of this interaction in other pathological conditions such as neurodegenerative diseases and inflammation could provide new insights into the pathogenesis of these diseases. Finally, the development of more effective delivery systems for 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide could enhance its bioavailability and efficacy in in vivo studies.

Synthesis Methods

The synthesis of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide involves the reaction of 4-aminobenzenesulfonamide with N,N-diethylbenzamide in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide as a white crystalline solid.

Scientific Research Applications

4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been widely used as a tool compound in various scientific research applications. It has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction plays a crucial role in the regulation of hypoxic response genes and has been implicated in various pathological conditions such as cancer and ischemia.

properties

CAS RN |

101533-58-8 |

|---|---|

Product Name |

4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide |

Molecular Formula |

C17H20N2O3S |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-(4-aminophenyl)sulfonyl-N,N-diethylbenzamide |

InChI |

InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)13-5-9-15(10-6-13)23(21,22)16-11-7-14(18)8-12-16/h5-12H,3-4,18H2,1-2H3 |

InChI Key |

SXPQQRPZOCOZAX-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

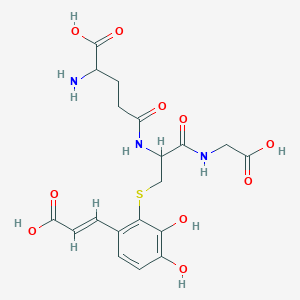

![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)

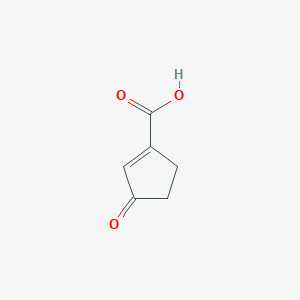

![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)